n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide
Description
Significance of Isoxazole (B147169) and Carboxamide Scaffolds in Modern Organic and Medicinal Chemistry
The isoxazole and carboxamide scaffolds are fundamental building blocks in the design of new therapeutic agents due to their diverse biological activities. kuey.netrsc.org The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a range of pharmacological properties. nih.govespublisher.com Isoxazole derivatives have been shown to possess anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and neuroprotective activities. kuey.netrsc.orgresearchgate.netnih.gov This wide spectrum of activity makes the isoxazole nucleus a valuable scaffold in drug discovery. rsc.orgnih.gov For instance, several approved drugs, such as the antibacterial agent Sulfamethoxazole and the anti-inflammatory drug Leflunomide, feature an isoxazole core, highlighting its therapeutic relevance. nih.gov
Similarly, the carboxamide group (-C(=O)NH-) is a prevalent functional group in many pharmaceuticals and biologically active molecules. It can form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net The presence of the carboxamide linker contributes to the structural rigidity and conformational preferences of a molecule, influencing its pharmacological profile. The combination of an isoxazole ring and a carboxamide linker in a single molecule, as seen in isoxazole-carboxamide derivatives, often leads to compounds with significant biological potential. kuey.netnih.gov
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Isoxazole-carboxamide derivatives have shown cytotoxic activity against various cancer cell lines, including melanoma, breast, cervical, and liver cancer. nih.govnih.govnih.govresearchgate.net | nih.govnih.govnih.govresearchgate.net |
| Anti-inflammatory | These compounds can target inflammatory pathways, making them potential treatments for conditions like rheumatoid arthritis. kuey.net | kuey.net |
| Antimicrobial | The scaffold is effective against a wide range of pathogens, including bacteria and fungi. kuey.net | kuey.net |
| Antiviral | Activity has been noted against several viruses, including HIV and Hepatitis C. kuey.net | kuey.net |
| Analgesic | Certain isoxazole carboxamide derivatives have demonstrated pain-relieving properties through non-opioid receptor pathways. researchgate.netnih.gov | researchgate.netnih.gov |
| Neuroprotective | These compounds show potential in protecting against neurodegenerative disorders like Alzheimer's and Parkinson's disease. kuey.netrsc.org | kuey.netrsc.org |
Rationale for Research on Substituted Iodophenylisoxazole Carboxamide Derivatives
The rationale for investigating substituted iodophenylisoxazole carboxamide derivatives stems from established principles of medicinal chemistry, where specific atomic substitutions are used to modulate a molecule's properties. The "iodophenyl" part of n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide is particularly significant.
The presence of a halogen atom, such as iodine, on the phenyl ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability. Furthermore, the iodine atom is a versatile functional group in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This allows for the straightforward synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies, where the iodine can be replaced with various other functional groups to optimize biological activity.
Research has shown that the presence and position of halogen substituents on the aryl group of isoxazole-carboxamides can be critical for their anti-tumor activity. nih.gov Therefore, the synthesis and study of derivatives like this compound are driven by the goal of developing more potent and selective therapeutic agents. researchgate.net
Overview of Current Research Trajectories Relevant to the Chemical Compound Class
Current research on isoxazole carboxamides is vibrant and multifaceted, exploring their potential in various therapeutic areas. A significant focus is on the development of novel anticancer agents. nih.govespublisher.com Studies involve synthesizing new derivatives and evaluating their cytotoxicity against a panel of cancer cell lines. nih.govresearchgate.net For example, researchers have synthesized phenyl-isoxazole-carboxamide derivatives and found them to have potent to moderate activities against melanoma, colon, and liver cancer cell lines. nih.govresearchgate.net
Another active area of research is the development of new analgesics. researchgate.netnih.gov Scientists are exploring isoxazole carboxamides as non-opioid pain relievers, which could offer a safer alternative to conventional opioid medications. nih.gov Molecular docking studies are often employed to understand how these compounds interact with biological targets like COX enzymes. researchgate.net
Furthermore, the versatility of the isoxazole carboxamide scaffold has led to its investigation in agrochemistry. For instance, novel substituted oxazole (B20620) isoxazole carboxamides have been designed and synthesized as potential herbicide safeners, demonstrating their utility beyond medicine. nih.gov The general synthesis of these compounds often involves the coupling reaction between an appropriate isoxazole-carboxylic acid and a substituted aniline (B41778) derivative. nih.govnih.gov This synthetic accessibility facilitates the continued exploration and development of this important class of chemical compounds.
| Research Area | Key Findings | References |
|---|---|---|
| Anticancer Agents | A series of phenyl-isoxazole-carboxamide derivatives showed potent activity against melanoma (B16F1) and other cancer cell lines. A nano-emulgel formulation of a lead compound enhanced its potency. | nih.govresearchgate.net |
| Analgesics | Novel 3-substituted-isoxazole-4-carboxamide derivatives were synthesized and showed moderate analgesic potential in animal models, acting through a non-opioid receptor pathway. | researchgate.netnih.gov |
| Herbicide Safeners | Substituted oxazole isoxazole carboxamides were developed and showed remarkable protection against chlorsulfuron-induced injury in crops. | nih.gov |
| Antitubercular Agents | A series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, with some compounds showing significant activity. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWXOJFCGNOOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Reaction Pathways for N 2 Iodophenyl 5 Methylisoxazole 3 Carboxamide
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide, into simpler precursors. The most logical disconnections involve the amide bond and the isoxazole (B147169) ring system.
Amide Bond Disconnection: The most apparent disconnection is at the amide C-N bond. This bond is reliably formed through various coupling reactions. This disconnection strategy simplifies the target molecule into two key synthons: 5-methylisoxazole-3-carboxylic acid and 2-iodoaniline (B362364). Both of these precursors are accessible, making this a primary and highly viable synthetic route.
Isoxazole Ring Disconnection (1,3-Dipolar Cycloaddition): The isoxazole ring itself can be retrosynthetically cleaved via a [3+2] cycloaddition pathway. This is a powerful and common method for constructing five-membered heterocycles. wikipedia.org This disconnection reveals a nitrile oxide and an alkyne as the foundational components. For the 3,5-disubstituted pattern of the target molecule, the disconnection leads to a nitrile oxide bearing the carboxylate precursor and propyne (B1212725) (CH₃C≡CH). This approach builds the heterocyclic core from acyclic starting materials.
Combining these strategies, a plausible synthetic plan emerges: first, construct the 5-methylisoxazole-3-carboxylic acid core via a 1,3-dipolar cycloaddition, and second, couple this acid with 2-iodoaniline to form the final amide product.
Classical Amide Bond Formation Approaches to the Carboxamide Moiety
The formation of the amide bond between the 5-methylisoxazole-3-carboxylic acid and 2-iodoaniline is a critical step in the synthesis. This transformation can be achieved through several well-established protocols, primarily involving the activation of the carboxylic acid.
Carbodiimide-mediated coupling is a widely used method for amide bond formation due to its mild reaction conditions and broad functional group tolerance. The reaction involves the activation of the carboxylic acid by a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.
To enhance the efficiency of the coupling and suppress side reactions, additives are often employed. For instance, 4-Dimethylaminopyridine (DMAP) can be used as a catalyst. nih.gov The mechanism involves the O-acylisourea intermediate reacting with DMAP to form a more reactive acylpyridinium species, which is then readily attacked by the amine. This method is particularly effective for coupling carboxylic acids with anilines. nih.gov
Table 1: Common Reagents in Carbodiimide-Mediated Amide Coupling
| Reagent/Additive | Full Name | Role |
|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent; forms a water-soluble urea (B33335) byproduct. |
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent; forms an insoluble dicyclohexylurea byproduct. |
| DMAP | 4-Dimethylaminopyridine | Acylation catalyst; increases reaction rate. nih.gov |
A typical procedure involves dissolving the 5-methylisoxazole-3-carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of DMAP and EDC. nih.gov After a brief stirring period to allow for the activation of the acid, the 2-iodoaniline is added to the mixture to complete the coupling reaction. nih.gov
An alternative, robust method for amide synthesis proceeds via an acyl halide intermediate. This two-step approach first involves the conversion of the carboxylic acid to a more reactive acyl halide, typically the acyl chloride. This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 5-methylisoxazole-3-carbonyl chloride is then reacted with 2-iodoaniline. researchgate.net This condensation reaction is usually performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. The removal of HCl drives the reaction to completion. This method is highly effective and has been successfully used to synthesize a variety of 5-methylisoxazole-3-carboxamide (B1215236) derivatives. researchgate.net
Table 2: Reagents for Acyl Chloride Formation
| Reagent | Formula | Byproducts | Key Features |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Highly reactive; reactions can often be run at lower temperatures. |
Isoxazole Ring Formation through 1,3-Dipolar Cycloaddition Reactions
The synthesis of the 5-methylisoxazole (B1293550) core is most directly accomplished through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. wikipedia.orgrsc.org This reaction is a cornerstone of heterocyclic chemistry, providing a highly efficient and regioselective route to isoxazoles. wikipedia.orgrsc.org
Nitrile oxides are highly reactive intermediates that are typically generated in situ and trapped immediately by a dipolarophile to prevent dimerization into furoxans (1,2,5-oxadiazole-2-oxides). chem-station.comnih.gov Several methods are available for their generation from stable precursors. nih.gov
Oxidation of Aldoximes: This is a common and mild method. Aldoximes can be oxidized using various reagents, including sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (DIB). rsc.orgnih.govmdpi.comnih.gov
Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves the treatment of a hydroximoyl chloride with a base to eliminate HCl and form the nitrile oxide. nih.govnih.gov
Dehydration of Nitroalkanes: Primary nitroalkanes can also serve as precursors to nitrile oxides through dehydration. nih.gov
Once generated, the nitrile oxide rapidly undergoes a cycloaddition reaction with an alkyne, such as propyne, to form the isoxazole ring. The concerted nature of this pericyclic reaction ensures a high degree of stereochemical and regiochemical control. wikipedia.org
Table 3: Selected Methods for In Situ Nitrile Oxide Generation
| Precursor | Reagent(s) | Key Advantage |
|---|---|---|
| Aldoxime | NaOCl (bleach) or NCS | Mild conditions, readily available reagents. mdpi.comnih.gov |
| Aldoxime | Hypervalent Iodine (e.g., DIB, PIFA) | Metal-free, high efficiency, and rapid reaction rates. rsc.orgrsc.org |
| Hydroximoyl Chloride | Base (e.g., Triethylamine) | Traditional and reliable method. nih.gov |
| Primary Nitroalkane | Dehydrating Agent (e.g., Phenyl isocyanate) | Useful for specific substrates. nih.gov |
The reaction between an unsymmetrical nitrile oxide and an unsymmetrical alkyne can potentially yield two different regioisomers. However, the 1,3-dipolar cycloaddition to form isoxazoles is often highly regioselective. rsc.orgmdpi.com The outcome is largely governed by Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
For the synthesis of a 3,5-disubstituted isoxazole, such as the 5-methylisoxazole-3-carboxamide core, the reaction occurs between a terminal alkyne (propyne) and a nitrile oxide (R-CNO). The regioselectivity is dictated by the electronic and steric properties of the substituents. In general, the cycloaddition of nitrile oxides with terminal alkynes overwhelmingly favors the formation of the 3,5-disubstituted regioisomer. rsc.orgrsc.org This is because the orbital coefficients are largest on the oxygen atom of the nitrile oxide's HOMO and the terminal carbon of the alkyne's LUMO, leading to a preferential bonding interaction that dictates the observed regiochemistry. This inherent selectivity makes the 1,3-dipolar cycloaddition a highly predictable and reliable method for synthesizing the required isoxazole scaffold. rsc.orgchem-station.comorganic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Iodide Functionality
The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent palladium catalyst. illinois.edu This reactivity is the cornerstone of several powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically involving the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring.
The general reaction scheme involves the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov Common catalysts include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.gov The presence of nitrogen-rich heterocycles, such as the isoxazole ring in the target molecule, can sometimes inhibit the catalytic activity of palladium, necessitating careful selection of ligands to ensure efficient coupling. mit.edu
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | n-(2-Biphenyl)-5-methylisoxazole-3-carboxamide |
| 2 | 3-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | n-(2-(3-Pyridinyl)phenyl)-5-methylisoxazole-3-carboxamide |
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, allows for the introduction of alkynyl moieties onto the phenyl ring of this compound. organic-chemistry.org These alkynylated products can serve as versatile intermediates for further transformations.
The reaction is generally carried out in the presence of a base, such as an amine, which also often acts as the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. beilstein-journals.org The reactivity of the aryl iodide in this compound makes it an excellent substrate for this transformation. nih.gov
Table 2: Illustrative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | n-(2-(Phenylethynyl)phenyl)-5-methylisoxazole-3-carboxamide |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ | None (Cu-free) | DBU | DMF | n-(2-((Trimethylsilyl)ethynyl)phenyl)-5-methylisoxazole-3-carboxamide |
Direct C-H arylation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. lookchem.com In this approach, a C-H bond of an arene or heteroarene is directly coupled with an aryl halide. nih.govsigmaaldrich.com The aryl iodide of this compound can serve as the arylating agent in such reactions, typically catalyzed by transition metals like rhodium or palladium. nih.govsigmaaldrich.com
This methodology allows for the formation of biaryl structures by directly coupling the 2-iodophenyl group with a C-H bond of another aromatic system, avoiding the need to synthesize the corresponding organoboron or organotin reagent. lookchem.com
Table 3: Potential Direct C-H Arylation Reactions
| Entry | Arene/Heteroarene | Catalyst | Additive | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Benzene | RhCl(CO){P[OCH(CF₃)₂]₃}₂ | Ag₂CO₃ | Toluene | n-(2-Biphenyl)-5-methylisoxazole-3-carboxamide |
| 2 | Thiophene | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | n-(2-(2-Thienyl)phenyl)-5-methylisoxazole-3-carboxamide |
Advanced Synthetic Techniques and Sustainable Chemistry Principles
Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally friendly processes. Microwave-assisted synthesis and flow chemistry are two such advanced techniques that can be applied to the production of this compound and its derivatives.
Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. abap.co.innih.gov The rapid and efficient heating provided by microwaves can accelerate reaction rates for the synthesis and subsequent functionalization of the isoxazole core. abap.co.inrsc.orgnih.gov For instance, the amidation reaction to form the carboxamide linkage or the palladium-catalyzed cross-coupling reactions can be significantly optimized under microwave conditions. organic-synthesis.commdpi.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Conditions | Time | Yield |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Conventional Heating (80 °C) | 12 h | 75% |
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.gov The synthesis of isoxazole derivatives is amenable to flow chemistry, allowing for the telescoping of multiple reaction steps into a continuous process. researchgate.net
For the production of this compound, a flow process could be envisioned where the initial formation of the isoxazole ring is followed by the amidation step in a continuous manner. thieme-connect.de This approach can lead to higher throughput and more consistent product quality compared to traditional batch processing. nih.gov
Table 5: Potential Flow Chemistry Parameters for Isoxazole Synthesis
| Parameter | Value |
|---|---|
| Reactor Type | Packed-bed reactor |
| Temperature | 100-150 °C |
| Residence Time | 5-20 minutes |
Advanced Structural Elucidation and Conformational Analysis of N 2 Iodophenyl 5 Methylisoxazole 3 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals, providing insights into the electronic environment of each nucleus and the through-bond and through-space connectivities.
One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the 5-methylisoxazole (B1293550) and the 2-iodophenyl moieties. The methyl group protons on the isoxazole (B147169) ring are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm. The isoxazole ring proton, H-4, would likely resonate as a singlet further downfield, estimated to be in the range of δ 6.5-7.0 ppm. The aromatic protons of the 2-iodophenyl group will present a more complex pattern due to spin-spin coupling. These protons are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The amide proton (N-H) is anticipated to be a broad singlet, with its chemical shift being sensitive to solvent and concentration, but typically appearing in the downfield region of δ 8.5-10.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The methyl carbon of the 5-methylisoxazole group is expected at the most upfield position, around δ 12-15 ppm. The isoxazole ring carbons are predicted to resonate at approximately δ 100-110 ppm for C-4, δ 155-160 ppm for C-3, and δ 170-175 ppm for C-5. The carbonyl carbon of the carboxamide group is expected to be significantly deshielded, with a chemical shift in the range of δ 160-165 ppm. The carbons of the 2-iodophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon atom bonded to the iodine (C-2') expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect, likely appearing around δ 90-100 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 5-CH₃ | ~2.5 (s) | ~12-15 |
| Isoxazole H-4 | ~6.5-7.0 (s) | ~100-110 |
| Aromatic H | ~7.0-8.5 (m) | ~120-140 |
| Amide N-H | ~8.5-10.0 (br s) | - |
| Isoxazole C-3 | - | ~155-160 |
| Isoxazole C-5 | - | ~170-175 |
| Carbonyl C=O | - | ~160-165 |
| Aromatic C-I | - | ~90-100 |
Note: s = singlet, br s = broad singlet, m = multiplet. These are predicted values and may vary in experimental conditions.
Two-Dimensional NMR Correlational Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in assigning the protons of the 2-iodophenyl ring by tracing the connectivity between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl group, the isoxazole H-4, and the aromatic protons to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for establishing the connectivity of the different fragments of the molecule. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as the C-3 of the isoxazole ring and the C-1' of the iodophenyl ring. Correlations between the isoxazole H-4 and the C-3, C-5, and the methyl carbon would confirm the isoxazole ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is valuable for determining the conformational preferences of the molecule. For example, a NOESY correlation between the amide proton and the H-4 of the isoxazole ring or one of the aromatic protons on the iodophenyl ring would provide insights into the orientation of the amide bond.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Elucidation
High-resolution mass spectrometry is a key technique for determining the precise molecular weight and elemental composition of a compound. For n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide, with a molecular formula of C₁₁H₉IN₂O₂, the expected exact mass can be calculated.
HRMS: The calculated monoisotopic mass for C₁₁H₉IN₂O₂ is 327.9709 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula with high accuracy.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of the parent ion to provide structural information. The fragmentation pattern of this compound would likely involve characteristic losses. Common fragmentation pathways for such molecules could include:
Cleavage of the amide bond, leading to the formation of the 5-methylisoxazole-3-carbonyl cation and the 2-iodoaniline (B362364) radical cation or vice versa.
Loss of the iodine atom from the phenyl ring.
Fragmentation of the isoxazole ring itself, which can undergo characteristic ring-opening and subsequent fragmentation.
Interactive Data Table: Predicted HRMS Data and Potential MS/MS Fragments
| Ion | Formula | Calculated Mass (m/z) | Description |
| [M+H]⁺ | C₁₁H₁₀IN₂O₂⁺ | 328.9787 | Protonated molecular ion |
| [M-I]⁺ | C₁₁H₉N₂O₂⁺ | 201.0664 | Loss of iodine radical |
| [C₅H₄N₂O₂]⁺ | C₅H₄N₂O₂⁺ | 124.0273 | 5-methylisoxazole-3-carboxamide (B1215236) fragment |
| [C₆H₅I]⁺ | C₆H₅I⁺ | 203.9463 | 2-Iodophenyl fragment |
Vibrational Spectroscopy Methodologies: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.
Characteristic Absorption Band Assignments
The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.
N-H Stretching: A prominent band in the region of 3200-3400 cm⁻¹ in the FTIR spectrum would be indicative of the N-H stretching vibration of the amide group.
C=O Stretching (Amide I): A strong absorption band between 1650 and 1680 cm⁻¹ is expected for the carbonyl stretching of the secondary amide.
N-H Bending (Amide II): The N-H bending vibration typically appears around 1520-1570 cm⁻¹.
C=N Stretching: The stretching vibration of the C=N bond within the isoxazole ring is expected to be in the 1600-1650 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ range would correspond to the C=C stretching vibrations of the phenyl and isoxazole rings.
C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Interactive Data Table: Predicted Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | 3200-3400 |
| Amide C=O | Stretching (Amide I) | 1650-1680 |
| Amide N-H | Bending (Amide II) | 1520-1570 |
| Isoxazole C=N | Stretching | 1600-1650 |
| Aromatic/Isoxazole C=C | Stretching | 1450-1600 |
| Phenyl C-I | Stretching | 500-600 |
Analysis of Intermolecular Hydrogen Bonding Patterns
In the solid state, the presence of the amide functional group suggests the likelihood of intermolecular hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Theoretical studies and analysis of crystal structures of similar isoxazole carboxamides indicate that the nitrogen atom of the isoxazole ring can also act as a hydrogen bond acceptor. cam.ac.uk
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
A detailed description of the molecular geometry, including bond lengths, bond angles, and torsion angles, as determined by single-crystal X-ray diffraction, would be presented here. This section would also include crystallographic data in a tabular format.
Intermolecular Interactions and Supramolecular Assembly Analysis
This section would provide an in-depth analysis of the non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern the crystal packing. The resulting supramolecular architecture would be described and illustrated.
Absolute Configuration Determination (if applicable)
If the compound crystallizes in a chiral space group, this section would detail the determination of its absolute configuration using anomalous dispersion effects.
Computational Chemistry and Theoretical Investigations on N 2 Iodophenyl 5 Methylisoxazole 3 Carboxamide
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict various molecular properties, including optimized geometry, electronic structure, and reactivity parameters.
Optimized Molecular Geometry and Electronic Structure
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles.
The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also determined through DFT calculations. The presence of electronegative atoms like oxygen, nitrogen, and iodine significantly influences the electronic landscape of the molecule.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenylisoxazole Carboxamide Derivative (Calculated using DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N (amide) | 1.36 | - | - |
| N-H | 1.01 | - | - |
| C-I | 2.10 | - | - |
| C-N-C (amide) | - | 125.0 | - |
| O=C-N | - | 122.5 | - |
| Phenyl-Isoxazole | - | - | 45.0 |
Note: The values in this table are representative examples for a similar class of compounds and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Indices)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For drug design, a smaller HOMO-LUMO gap can sometimes be associated with higher biological activity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).
Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Indices for a Substituted Phenylisoxazole Carboxamide Derivative (Calculated using DFT/B3LYP)
| Parameter | Value (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.80 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.67 |
Note: These values are illustrative and based on similar compounds. Specific calculations are needed for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) represent electron-deficient areas that are prone to nucleophilic attack. Green regions indicate neutral electrostatic potential.
For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the amide group and the oxygen and nitrogen atoms of the isoxazole (B147169) ring, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The iodine atom, due to its size and polarizability, can also participate in halogen bonding, which is an important non-covalent interaction in biological systems.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its conformation in a given environment.
Conformational Preferences in Solution and Protein Binding Environments
MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent (e.g., water) or within the binding site of a protein. These simulations can reveal the most populated conformations and the flexibility of the molecule. The orientation of the 2-iodophenyl group relative to the isoxazole ring is of particular interest, as different conformations can have different biological activities.
By analyzing the simulation trajectory, one can determine the probability of finding the molecule in a particular conformation, providing insights into its preferred shapes in a dynamic setting.
Ligand-Protein Interaction Dynamics (if applicable)
If a biological target for this compound is known, MD simulations can be performed on the ligand-protein complex to study the dynamics of their interaction. These simulations can provide a detailed picture of how the ligand binds to the protein and the stability of the complex over time.
Key aspects that can be analyzed from ligand-protein MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.
Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and the protein.
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction.
These simulations can reveal the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), which is crucial for understanding the mechanism of action and for the rational design of more potent analogues.
Molecular Docking Studies for Binding Mode Prediction and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This section details the molecular docking studies that could be performed on this compound to elucidate its potential biological targets and binding interactions.
Validation of Docking Protocols against Known Co-Crystal Structures
The reliability of molecular docking results is critically dependent on the accuracy of the scoring function and the search algorithm used. Therefore, a crucial first step in any docking study is the validation of the chosen protocol. This is typically achieved by redocking a co-crystallized ligand into the active site of its corresponding protein. A docking protocol is considered validated if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically below 2.0 Å.
In the absence of a co-crystal structure for this compound with a specific target, a common practice is to use a closely related analog or a known inhibitor of the target protein for which a crystal structure is available. The validation process would involve the following steps:
Selection of a relevant protein-ligand complex: A protein target of interest would be chosen, and a high-resolution crystal structure of this protein in complex with a ligand structurally similar to this compound would be obtained from the Protein Data Bank (PDB).
Extraction and preparation of the ligand and protein: The co-crystallized ligand would be extracted from the protein structure. Both the protein and the ligand would be prepared for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
Redocking of the native ligand: The extracted ligand would be docked back into the binding site of the protein using a specific docking program (e.g., AutoDock, GOLD, Glide).
RMSD calculation: The predicted binding pose of the redocked ligand would be superimposed onto the original crystallographic pose, and the RMSD between the two would be calculated.
A successful validation, indicated by a low RMSD value, would provide confidence in the ability of the chosen docking protocol to accurately predict the binding mode of this compound to the same target.
Table 1: Hypothetical Docking Protocol Validation Results
| Protein Target | PDB ID | Co-crystallized Ligand | Docking Program | RMSD (Å) | Validation Outcome |
| Cyclooxygenase-2 | 1CX2 | SC-558 | AutoDock Vina | 1.25 | Successful |
| p38 MAP Kinase | 1A9U | SB203580 | GOLD | 1.42 | Successful |
| B-Raf Kinase | 4H58 | Vemurafenib | Glide | 1.18 | Successful |
This table presents hypothetical data for illustrative purposes.
Identification of Key Interacting Residues and Binding Site Characteristics
Following protocol validation, molecular docking simulations would be performed to predict the binding mode of this compound with the selected protein target. The primary goal of this step is to identify the key amino acid residues in the binding site that interact with the ligand and to characterize the nature of these interactions.
The analysis of the docked pose would focus on identifying various types of interactions, including:
Hydrogen bonds: These are crucial for ligand binding and specificity. The carboxamide group and the isoxazole ring of the compound are potential hydrogen bond donors and acceptors.
Hydrophobic interactions: The phenyl and methyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen bonds: The iodine atom on the phenyl ring can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Pi-pi stacking: The aromatic isoxazole and phenyl rings can participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
Visualization software (e.g., PyMOL, VMD) would be used to generate a 3D representation of the ligand-protein complex, allowing for a detailed examination of the binding interactions.
Table 2: Hypothetical Key Ligand-Target Interactions for this compound with Cyclooxygenase-2
| Interacting Residue | Interaction Type | Distance (Å) |
| Arg120 | Hydrogen Bond (with C=O of carboxamide) | 2.8 |
| Tyr355 | Hydrogen Bond (with N-H of carboxamide) | 3.1 |
| Val523 | Hydrophobic Interaction (with methyl group) | 3.9 |
| Leu352 | Hydrophobic Interaction (with iodophenyl ring) | 4.2 |
| Ser353 | Halogen Bond (with iodine atom) | 3.5 |
| Phe518 | Pi-pi Stacking (with isoxazole ring) | 4.5 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A predictive QSAR model can be used to estimate the activity of novel compounds, thereby guiding the design of more potent molecules.
Calculation and Selection of Molecular Descriptors
The first step in QSAR modeling is to numerically represent the chemical structure of the molecules using molecular descriptors. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and steric properties. A wide range of descriptors can be calculated using specialized software (e.g., DRAGON, PaDEL-Descriptor).
For a series of isoxazole-3-carboxamide (B1603040) analogs, including this compound, the following types of descriptors would be relevant:
1D Descriptors: Molecular weight, count of atoms, count of rotatable bonds.
2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), connectivity indices, electrotopological state (E-state) indices.
3D Descriptors: Geometrical descriptors (e.g., molecular surface area, molecular volume), steric parameters (e.g., Verloop sterimol parameters).
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability.
Electronic Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Once a large pool of descriptors is calculated, a crucial step is to select a subset of relevant descriptors that have a strong correlation with the biological activity and are not highly correlated with each other. This is typically achieved using statistical methods like genetic algorithms, stepwise multiple linear regression, or principal component analysis.
Table 3: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Type | Descriptor Name | Description |
| Physicochemical | LogP | A measure of the lipophilicity of the molecule. |
| Topological | Balaban J index | A topological index based on the distance sum in a graph. |
| 3D-MoRSE | Mor29m | 3D-Molecule Representation of Structures based on Electron diffraction. |
| GETAWAY | HATS5v | Geometry, Topology, and Atom-Weights Assembly descriptors. |
| Electronic | LUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
Development and Validation of Predictive Models for Molecular Interaction
With a set of selected descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical and machine learning methods can be employed for this purpose, including:
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks.
Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks.
The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability. The validation process typically involves both internal and external validation techniques:
Internal Validation: This is performed on the training set of data used to build the model. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. The cross-validated correlation coefficient (Q²) is a measure of the internal predictive ability of the model.
External Validation: The model's ability to predict the activity of new, unseen compounds is assessed using an external test set. The predictive correlation coefficient (R²_pred) is calculated based on the predictions for the test set compounds.
A robust and predictive QSAR model is characterized by high values of the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive correlation coefficient (R²_pred), typically greater than 0.6.
Table 4: Hypothetical QSAR Model Validation Statistics
| Statistical Parameter | Value | Interpretation |
| R² (Correlation Coefficient) | 0.85 | Goodness of fit of the model to the training data. |
| Q² (Cross-validated R²) | 0.75 | Internal predictive ability of the model. |
| R²_pred (Predictive R²) | 0.72 | External predictive ability of the model on the test set. |
| RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the prediction errors. |
This table presents hypothetical data for illustrative purposes.
Structure Activity Relationship Sar Studies and Molecular Design Principles Involving N 2 Iodophenyl 5 Methylisoxazole 3 Carboxamide
Design and Synthesis of Analogues with Modifications to the Iodophenyl Moiety
The 2-iodophenyl group is a critical component of the parent molecule, contributing significantly to its binding profile, likely through hydrophobic and halogen-bonding interactions. The design and synthesis of analogues with modifications to this moiety are key to understanding and optimizing these interactions.
The synthesis of such analogues typically involves a coupling reaction between 5-methylisoxazole-3-carboxylic acid and a corresponding substituted aniline (B41778) derivative. nih.gov The nature and position of the substituent on the phenyl ring can dramatically influence biological activity. Studies on related phenyl-isoxazole-carboxamide series have shown that substituting the phenyl ring with various halogens (e.g., fluorine, chlorine) can modulate anticancer and cyclooxygenase (COX) inhibitory activities. nih.govnih.gov
For instance, research into a series of isoxazole-carboxamide derivatives revealed that compounds with chloro-substitutions on the phenyl ring exhibited potent activity against COX-1 and COX-2 enzymes. nih.gov Specifically, a derivative with a chlorine at the 2-position and another at the 4-position of the phenyl ring was among the most potent inhibitors. nih.gov This suggests that the position and electronegativity of the halogen are crucial. Replacing the iodine in n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide with other halogens or with electron-donating or electron-withdrawing groups could fine-tune the molecule's electronic properties and steric profile, thereby altering its binding affinity for its target.
Table 1: Effect of Phenyl Ring Substitution on Biological Activity in Analogous Isoxazole (B147169) Carboxamides
| Phenyl Ring Substituent | Target/Activity Noted | Reference Compound Example | Finding |
|---|---|---|---|
| 2,4-dichloro | COX-2 Inhibition | A13 (chloro-phenyl-isoxazole-carboxamide) | Potent inhibition (IC₅₀ = 13 nM) and high selectivity. nih.gov |
| 4-fluoro | Anticancer (HeLa, Hep3B) | Compound 2a | Potent activity (IC₅₀ = 0.91 µM against HeLa). researchgate.net |
| 4-chloro | Anticancer (B16F1) | Compound 2e | Highly active (IC₅₀ = 0.079 µM). nih.gov |
These findings underscore the principle that modifications to the aryl group are a viable strategy for optimizing the biological profile of the lead compound. The 2-iodo group's replacement could lead to analogues with improved efficacy or altered selectivity profiles.
Exploration of Substituent Effects on the 5-Methylisoxazole-3-carboxamide (B1215236) Core
The 5-methylisoxazole-3-carboxamide core serves as the central scaffold, correctly positioning the other functional groups for interaction with a biological target. The isoxazole ring itself is a five-membered heterocycle known for its role in a wide range of biologically active compounds, including approved drugs like the anti-inflammatory agent Parecoxib. researchgate.netsemanticscholar.org
Systematic exploration of this core involves modifying the 5-methyl group and introducing substituents at the 4-position of the isoxazole ring. SAR studies on related isoxazole derivatives have shown that even small changes to this core can have significant impacts. For example, in a series of 5-methylisoxazole-3-carboxamide derivatives synthesized as potential antitubercular agents, the core structure was essential for activity. researchgate.net The introduction of bulky or electronically different groups in place of the 5-methyl group could alter the molecule's conformation and its fit within a binding pocket. researchgate.net
Furthermore, research on 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives, which are structural isomers of the core , identified potent agonists of hypoxia-inducible factor-2α (HIF-2α), highlighting the therapeutic potential of this scaffold. nih.gov This suggests that substituting the 4-position of the isoxazole ring, which is unsubstituted in the parent compound, could unlock new biological activities or enhance existing ones. Introducing electron-donating or electron-withdrawing groups at this position can affect the binding affinity and potency of the compound. researchgate.net
Influence of Modifications to the Carboxamide Linker on Molecular Recognition
The carboxamide linker (-CONH-) is a crucial structural element that connects the iodophenyl moiety and the isoxazole core. This linker is not merely a spacer; its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are often vital for anchoring the ligand to its biological target through specific hydrogen bonds.
The synthesis of isoxazole carboxamides is typically achieved via a coupling reaction between an isoxazole-carboxylic acid and an aniline, often facilitated by coupling agents like EDCI. nih.govacs.org This synthetic route allows for variations in the linker, although such modifications are less commonly explored than substitutions on the aromatic rings.
Modifying the linker, for instance, by N-methylation to remove the hydrogen bond donor capacity, or by replacing the amide with a bioisostere such as an ester, a reverse amide, or a thioamide, would provide deep insights into its role in molecular recognition. Such changes could alter the molecule's conformational flexibility and its ability to form key interactions within a receptor's active site. In many drug classes, the rigidity and hydrogen-bonding pattern of a carboxamide linker are determinants of potency and selectivity. nih.gov
Stereochemical Considerations in SAR and Ligand Design
While this compound is an achiral molecule, stereochemistry becomes a critical consideration when designing more complex analogues. The introduction of a chiral center, for example, by adding a stereogenic substituent to the phenyl or isoxazole rings, or to a modified linker, would result in enantiomers.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have vastly different pharmacological activities, metabolic fates, and toxicological profiles. Therefore, any design strategy that introduces chirality must be followed by the synthesis and biological evaluation of the individual stereoisomers.
A pertinent example comes from the development of isoxazole-3-carboxamide (B1603040) derivatives as TRPV1 antagonists. In that study, researchers found that incorporating a specific stereoisomer, the 1S, 3R-3-aminocyclohexanol motif, was essential to achieve the desired balance of high potency and adequate aqueous solubility. nih.gov This highlights how the precise three-dimensional arrangement of atoms is fundamental to achieving optimal drug-like properties.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. dovepress.com For this compound, a ligand-based pharmacophore model can be constructed based on its key structural features.
A hypothetical pharmacophore model for this compound would likely include:
An aromatic/hydrophobic feature representing the iodophenyl ring.
A halogen bond donor feature for the iodine atom.
A hydrogen bond acceptor from the carbonyl oxygen of the amide.
A hydrogen bond donor from the amide N-H group.
A hydrophobic/aromatic feature corresponding to the 5-methylisoxazole (B1293550) ring.
This model can serve as a 3D query for virtual screening of large chemical databases to identify novel compounds that share the same pharmacophoric features and thus have a high probability of exhibiting similar biological activity. nih.gov Such an approach accelerates the discovery of new chemical entities. Furthermore, this model can guide the design of new analogues by ensuring that proposed modifications retain the key pharmacophoric elements necessary for activity. This strategy has been successfully applied to identify inhibitors for various targets, including cyclooxygenase enzymes. nih.gov
Mechanistic Elucidation of Molecular Interactions and Biological Activity Profiles Molecular Level
In Vitro Enzyme Inhibition Studies Focused on Mechanism
No published studies were identified that investigated the enzyme inhibitory activity of n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide. Consequently, there is no information on the type of inhibition or its kinetic parameters.
Determination of Inhibition Type (e.g., Competitive, Non-Competitive)
Without experimental data, the mode of enzyme inhibition, whether competitive, non-competitive, uncompetitive, or mixed, cannot be determined. This would typically be investigated through kinetic experiments by measuring enzyme reaction rates at varying substrate and inhibitor concentrations.
Kinetic Parameters (e.g., Ki, IC50) and Their Mechanistic Interpretation
Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial for quantifying the potency of an inhibitor. As no inhibition studies have been reported, these values for this compound are unknown.
Receptor Binding Assays and Affinity Determination (Molecular Level)
There is no publicly available data from receptor binding assays for this compound. Such assays are essential for identifying molecular targets and quantifying the binding affinity of a compound.
Ligand-Receptor Association and Dissociation Kinetics
The rates of association (kon) and dissociation (koff) of this compound with any specific biological receptor have not been determined. These kinetic parameters provide insight into the dynamics of the ligand-receptor interaction.
Allosteric Modulation Investigations (if applicable)
Investigations into potential allosteric modulation by this compound have not been reported. Such studies would be necessary to determine if the compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby modulating the receptor's activity.
Cell-Free Biological Pathway Modulation Studies
No cell-free studies investigating the effect of this compound on specific biological pathways have been published. These types of studies are important for understanding the compound's mechanism of action at a biochemical level, independent of cellular uptake and metabolism.
Target Engagement Methodologies
Confirming that a molecule interacts with its intended biological target within a cellular environment is a cornerstone of modern drug discovery and chemical biology. Various biophysical methods are employed to measure this "target engagement." These techniques provide crucial evidence that a compound's observed biological effects are a direct consequence of binding to its putative target.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying drug-target interactions in a physiological context, such as intact cells or even tissues. nih.govresearchgate.netresearchgate.netnih.gov The underlying principle is that the binding of a ligand, such as this compound, often increases the thermal stability of its target protein. bldpharm.com In a typical CETSA workflow, cells are treated with the compound of interest and then subjected to a temperature gradient. Unbound proteins will denature and precipitate at their characteristic melting temperatures, while ligand-bound proteins remain soluble at higher temperatures. nih.govresearchgate.net The amount of soluble target protein at each temperature is then quantified, often by techniques like Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates a direct binding interaction. High-throughput versions of CETSA have been developed to facilitate the screening of larger compound libraries. bldpharm.com
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical biosensor technology used to study biomolecular interactions. In a typical SPR experiment, a purified target protein is immobilized on a sensor chip. A solution containing the compound of interest is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the precise determination of the kinetics of the interaction, including the association rate (k_on), the dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
MicroScale Thermophoresis (MST): MST is a biophysical technique that measures molecular interactions in solution with high sensitivity and low sample consumption. mdpi.commdpi.comnih.gov The method is based on the phenomenon of thermophoresis, which is the directed movement of molecules in a temperature gradient. mdpi.comresearchgate.net This movement is dependent on the size, charge, and hydration shell of the molecule. mdpi.com In an MST experiment, one of the binding partners (e.g., the target protein) is fluorescently labeled. The binding of a ligand (the compound) to the labeled protein alters its thermophoretic properties, leading to a change in the fluorescence signal within the temperature gradient. By titrating the unlabeled ligand against a fixed concentration of the labeled protein, a binding curve can be generated, from which the dissociation constant (K_D) can be determined. mdpi.commdpi.com
Below is an interactive table summarizing these methodologies:
| Methodology | Principle | Key Outputs | Sample Context |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. nih.govresearchgate.net | Target engagement confirmation, melting temperature (Tm) shift. | Intact cells, cell lysates, tissues. researchgate.net |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized partner. | Binding affinity (K_D), association/dissociation kinetics (k_on, k_off). | Purified proteins and ligands. |
| MicroScale Thermophoresis (MST) | Change in molecular movement in a temperature gradient upon binding. mdpi.com | Binding affinity (K_D). mdpi.com | Purified proteins, cell lysates, serum. mdpi.com |
Elucidation of Molecular Mechanisms Underlying Observed Biological Effects
Once target engagement is confirmed, the next critical step is to understand how the compound's interaction with its target leads to a biological effect. This involves elucidating the molecular mechanism of action.
Enzyme Active Site Interactions: A common mechanism for small molecule drugs is the inhibition of enzyme activity. This often occurs through binding to the enzyme's active site, the region responsible for binding the substrate and catalyzing a reaction. An inhibitor can compete with the natural substrate for binding to the active site. The potency of an enzyme inhibitor is determined by the precise molecular interactions it forms with the amino acid residues within the active site, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.
While no specific enzyme targets for this compound have been reported, studies on related isoxazole-carboxamide derivatives have explored their potential as inhibitors of cyclooxygenase (COX) enzymes. researchgate.net Molecular docking simulations of these related compounds suggested that the isoxazole (B147169) ring could be pushed into a secondary binding pocket of the COX-2 active site, forming key binding interactions. researchgate.net Such computational studies can provide hypotheses about the binding mode and guide the design of more potent and selective inhibitors.
Protein-Protein Interface Modulation: Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in many diseases. The modulation of PPIs with small molecules is a promising therapeutic strategy. Small molecules can act as inhibitors by binding to one of the protein partners and blocking the interaction surface, or they can act as stabilizers by binding at the interface of a protein complex. Targeting PPIs is challenging due to the typically large, flat, and featureless nature of the interaction surfaces compared to the well-defined pockets of enzyme active sites. Successful PPI modulators often bind to small, deep pockets within the interface known as "hot spots," which contribute a significant portion of the binding energy.
The potential for this compound to act as a modulator of protein-protein interactions has not been investigated in the available literature. However, the general approaches to studying such mechanisms would involve identifying the target PPI, followed by structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound bound at the protein interface, and biophysical and cellular assays to quantify the functional consequences of the modulation.
Chemical Transformations, Derivatization, and Advanced Applications in Synthetic Organic Chemistry
Reactivity of the Aryl Iodide Functionality in Further Organic Reactions
The aryl iodide group is a highly valuable functional handle in organic synthesis, primarily due to the C-I bond's susceptibility to oxidative addition with transition metal catalysts. This reactivity makes N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl iodide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. This would be a powerful method for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring.
Buchwald-Hartwig Amination: The aryl iodide can react with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to form a new C-N bond. ossila.com This transformation would yield more complex aniline (B41778) derivatives, which are prevalent in medicinal chemistry.
Sonogashira Coupling: This reaction would enable the formation of a C-C bond between the aryl iodide and a terminal alkyne, providing access to substituted phenylacetylene (B144264) derivatives. These products can serve as intermediates for the synthesis of various heterocyclic systems or conjugated materials.
Heck Reaction: The coupling of the aryl iodide with an alkene under palladium catalysis would introduce a vinyl group onto the phenyl ring. This reaction is a key method for the synthesis of substituted styrenes and other unsaturated systems.
The reactivity of the aryl iodide in these transformations is generally high, often allowing for milder reaction conditions compared to the corresponding aryl bromides or chlorides. The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for this compound to achieve high yields and selectivity.
Amide Bond Transformations and Modifications
The amide bond in this compound, while generally stable, can undergo a variety of chemical transformations. These modifications can alter the compound's physical and biological properties.
Hydrolysis:
Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 5-methylisoxazole-3-carboxylic acid and 2-iodoaniline (B362364). This transformation can be useful for the synthesis of other derivatives of the isoxazole (B147169) carboxylic acid or for the release of the iodoaniline fragment.
Reduction:
The amide can be reduced to the corresponding amine, N-((2-iodophenyl)methyl)-5-methylisoxazole-3-amine, using strong reducing agents such as lithium aluminum hydride (LiAlH4). This transformation would provide access to a different class of compounds with altered biological activity profiles.
Other Transformations:
The amide nitrogen can also participate in N-alkylation or N-arylation reactions, although these transformations may require activation of the amide bond. Additionally, the amide carbonyl group can be converted to a thioamide using reagents like Lawesson's reagent, which can significantly impact the molecule's electronic properties and hydrogen bonding capabilities.
Role as a Synthetic Intermediate for the Construction of More Complex Molecular Architectures
The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules. By sequentially or concurrently reacting at the aryl iodide and amide functionalities, a wide array of intricate molecular scaffolds can be constructed.
For instance, a Suzuki coupling at the aryl iodide position followed by a modification of the amide group could lead to the rapid generation of a library of diverse compounds for biological screening. Alternatively, an intramolecular reaction between a substituent introduced at the aryl iodide position and the amide nitrogen could be envisioned to form novel heterocyclic ring systems. The isoxazole ring itself is a versatile synthon, known to be a precursor for 1,3-dicarbonyl compounds, γ-amino alcohols, and other heterocycles.
Applications in Material Science or Supramolecular Chemistry
While specific research on this compound in material science is not widely reported, isoxazole derivatives, in general, have shown promise in this field. Isoxazoles have been investigated for their optical properties and have been incorporated into dye-sensitized solar cells, liquid crystals, and as electrochemical probes. The potential for derivatization of this compound through cross-coupling reactions could allow for the synthesis of conjugated materials with interesting photophysical or electronic properties. The ability to form extended π-systems by introducing aromatic or acetylenic groups could lead to applications in organic electronics.
In supramolecular chemistry, the amide functionality can participate in hydrogen bonding, enabling the formation of self-assembled structures. By designing appropriate substituents on the phenyl and isoxazole rings, it may be possible to create molecules that form well-defined supramolecular architectures such as sheets, ribbons, or porous networks.
Scaffold Hopping and Bioisosteric Replacement Strategies
In medicinal chemistry, scaffold hopping and bioisosteric replacement are important strategies for lead optimization. This compound can serve as a starting point for such strategies.
Scaffold Hopping:
The core isoxazole-phenyl-amide scaffold can be replaced with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For example, the isoxazole ring could be replaced by other five-membered heterocycles like pyrazole, oxazole (B20620), or thiazole (B1198619) to explore new chemical space and potentially improve pharmacokinetic properties.
Bioisosteric Replacement:
Specific functional groups within the molecule can be replaced with other groups that have similar physical or chemical properties. For example, the amide bond, which can be susceptible to enzymatic cleavage, could be replaced with more stable bioisosteres such as a 1,2,3-triazole, an oxazole, or a carbamate. The methyl group on the isoxazole ring could be replaced with other small alkyl groups or a trifluoromethyl group to modulate lipophilicity and metabolic stability. The iodine atom itself could be considered a bioisostere for other large hydrophobic groups.
Q & A
Q. What are the recommended synthetic routes for N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide?
The compound can be synthesized via palladium-catalyzed oxidative addition reactions, leveraging methodologies similar to those used for structurally related iodophenyl derivatives. For example, oxidative addition of N-(2-iodophenyl)formamide to Pd(II) complexes under mild conditions (toluene, room temperature) yields stable intermediates, which can be functionalized further . Optimizing reaction parameters (e.g., catalyst loading, solvent, temperature) and using ligands like tBubpy may enhance yield and selectivity.
Q. What safety precautions are critical when handling this compound?
Based on analogous isoxazole carboxamides, this compound may exhibit acute toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319), and respiratory sensitization (H335). Researchers should:
Q. How can the compound’s purity and structural integrity be validated?
Characterization should include:
- HPLC/MS : Confirm molecular weight (theoretical ~331.2 g/mol) and purity (>95%).
- NMR (¹H/¹³C) : Verify aromatic proton environments (iodophenyl group δ ~7.2–7.8 ppm) and isoxazole methyl (δ ~2.5 ppm) .
- Elemental Analysis : Match calculated vs. observed C/H/N/O ratios (e.g., C: 43.52%, H: 3.04%, N: 8.47%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of iodophenyl-containing isoxazoles?
Discrepancies may arise from substituent effects (e.g., iodine vs. hydroxyl groups). To address this:
- Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) using structurally similar analogs.
- Cross-reference safety data sheets (SDS) for H-statements and IARC classifications. For example, while N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is non-carcinogenic per IARC , iodophenyl derivatives may require re-evaluation due to halogenated aromatic interactions.
- Use computational toxicology tools (e.g., QSAR models) to predict reactivity and metabolite risks .
Q. What experimental design considerations are vital for assessing biological activity?
- Target Selection : Prioritize pathways where isoxazole carboxamides are active (e.g., MAPK inhibition or antimicrobial targets ).
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC50/EC50 values.
- Controls : Include positive controls (e.g., known MAPK inhibitors) and vehicle-only controls to isolate compound effects.
- Metabolic Stability : Evaluate hepatic microsome assays (human/rodent) to assess pharmacokinetic viability .
Q. How can researchers address low solubility in biological assays?
- Solubilization Strategies : Use co-solvents (DMSO ≤1%), surfactants (Tween-80), or lipid-based carriers.
- Structural Modification : Introduce hydrophilic groups (e.g., PEGylation) or salt formation (e.g., hydrochloride) without altering core pharmacophores.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Methodological Challenges and Solutions
Q. What are the best practices for analyzing stability under varying storage conditions?
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm for iodophenyl ).
- Oxidative Stability : Use argon/vacuum sealing and antioxidants (e.g., BHT) if TLC/HPLC reveals peroxide-mediated degradation .
Q. How can synthetic yields be improved for scale-up?
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (bidentate vs. monodentate) to enhance turnover.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 5 h ) while maintaining yield.
- Flow Chemistry : Implement continuous flow systems to minimize side reactions and improve reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
